Diethyl Ether

Description

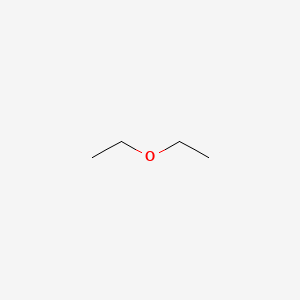

Structure

3D Structure

Properties

IUPAC Name |

ethoxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-5-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKZFJDLAIYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O, Array, CH3CH2OCH2CH3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | diethyl ether | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_ether | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

667919-88-2 | |

| Details | Compound: Ethane, 1,1′-oxybis-, homopolymer | |

| Record name | Ethane, 1,1′-oxybis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667919-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021720 | |

| Record name | Diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl ether appears as a clear colorless liquid with an anesthetic odor. Flash point -49 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a pungent, sweetish odor; Note: A gas above 94 degrees F; [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pungent, sweetish odor., Colorless liquid with a pungent, sweetish odor. [Note: A gas above 94 °F.] | |

| Record name | DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ETHER (DIETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/437 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

94.3 °F at 760 mmHg (NTP, 1992), 34.6 °C at 760 mm Hg; 17.9 °C at 400 mm Hg; 2.2 °C at 200 mm Hg, 35 °C, 94 °F | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | ETHYL ETHER (DIETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/437 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | Ethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-49 °F (NTP, 1992), -45 °C, -45 °C, -49 °F (CLOSED CUP), -45 °C c.c., -49 °F | |

| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |

| Record name | DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |

| Record name | Ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |

| Record name | DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |

| Record name | DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |

| Record name | ETHYL ETHER (DIETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/437 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |

| Record name | Ethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with lower aliphatic alcohols, benzene, chloroform, petroleum ether, fat solvents, many oils; sol in concn hydrochloric acid, Sol in acetone; very sol in ethanol, Sol in solvent naphtha, benzene, oils, Miscible with most organic solvents, In water, 6.04X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 6.9, 8% | |

| Details | Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985., p. 411 | |

| Record name | DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985., p. 411 | |

| Record name | DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985., p. 411 | |

| Record name | DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985., p. 411 | |

| Record name | Ethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.714 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7134 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.71 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | ETHYL ETHER (DIETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/437 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | Ethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1.0), Relative vapor density (air = 1): 2.6, 2.6 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | ETHYL ETHER (DIETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/437 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

442 mmHg at 68 °F ; 760 mmHg at 94.3 °F (NTP, 1992), 538.0 [mmHg], 538 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 58.6, 440 mmHg | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | Ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | ETHYL ETHER (DIETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/437 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | Ethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

USP/ACS grade typically containing 2% alcohol; anhydrous grade typically containing 0.003% water and less than 0.01% alcohol., Maximum limits of impurities: ethanol (preservative)= 2%, carbonyl compounds= 0.001%, water= 0.01%, acetic acid= 5 ppm, heavy metals= 1 ppm, nickel= 0.1 ppm /Ether, anhydrous, 'Photrex' reagent, for spectrophotometry/ | |

| Details | JT Baker Chemical Co; Reagents and Laboratory Products Catalog 860C p.55 (1986) | |

| Record name | DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, volatile, mobile liquid, Colorless liquid [Note: A gas above 94 degees F]. | |

CAS No. |

60-29-7 | |

| Record name | DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F5N573A2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-hydroperoxy-8-carboxyoctyl 3,4-epoxynon-(2E)-enyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ETHER (DIETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/437 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1'-oxybis- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-177.3 °F (NTP, 1992), -116.3 °C (stable crystals); -123.3 °C (metastable crystals), -116 °C, -177 °F | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | ETHYL ETHER (DIETHYL ETHER) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/437 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | Ethyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Polarity of Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and polarity of diethyl ether ((C₂H₅)₂O). The content herein is curated for professionals in scientific research and pharmaceutical development, offering detailed data, experimental context, and visual representations to elucidate the core physicochemical properties of this widely used solvent.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central oxygen atom bonded to two ethyl groups. The geometry of the molecule is dictated by the electron pair arrangement around this central oxygen atom, which can be effectively predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory.

The oxygen atom in this compound has four electron pairs in its valence shell: two bonding pairs that form sigma bonds with the carbon atoms of the ethyl groups, and two non-bonding lone pairs.[1] The electron geometry for four electron pairs is tetrahedral. However, the presence of the two lone pairs, which exert greater repulsive forces than bonding pairs, causes the molecular geometry to be bent or V-shaped .[2] The central oxygen atom is sp³ hybridized, consistent with the tetrahedral arrangement of its electron pairs.[3]

This bent structure is a critical determinant of the molecule's physical and chemical properties. The steric repulsion between the two bulky ethyl groups influences the C-O-C bond angle, causing it to deviate from the ideal tetrahedral angle of 109.5°.

The precise bond lengths and angles of this compound have been determined experimentally. Microwave spectroscopy of the trans-trans (TT) isomer has provided accurate structural parameters.

| Parameter | Value | Experimental Method |

| C-O-C Bond Angle | 112°25′ | Microwave Spectroscopy[4] |

| C-O Bond Length | 1.408 Å | Microwave Spectroscopy[4] |

| C-C Bond Length | 1.516 Å | Microwave Spectroscopy[4] |

Molecular Polarity

The polarity of a molecule is a function of both the polarity of its individual bonds and its overall molecular geometry. This compound is classified as a polar molecule .[1]

The C-O bonds in this compound are polar covalent bonds due to the difference in electronegativity between oxygen (3.44 on the Pauling scale) and carbon (2.55).[2] This results in a partial negative charge (δ-) on the oxygen atom and partial positive charges (δ+) on the adjacent carbon atoms.

Crucially, the bent molecular geometry of this compound prevents the individual C-O bond dipoles from canceling each other out.[1] The vector sum of the bond dipoles results in a non-zero net molecular dipole moment, rendering the entire molecule polar. This weak to moderate polarity influences its properties as a solvent, allowing it to dissolve a range of nonpolar and weakly polar substances.[5]

The dipole moment (µ) is the quantitative measure of a molecule's polarity. For this compound, the experimentally determined value varies slightly depending on the method.

| Parameter | Value (Debye, D) | Experimental Method |

| Dipole Moment (µ) | 1.061 ± 0.018 D | Stark Effect (Microwave Spectroscopy)[4] |

| Dipole Moment (µ) | 1.15 D | Not specified[6] |

Experimental Protocols

The structural and electronic properties of this compound are determined through sophisticated experimental techniques.

Microwave Spectroscopy: This high-resolution technique is used to determine the rotational spectra of molecules in the gas phase. By analyzing the frequencies of absorbed microwave radiation, one can precisely calculate the moments of inertia of the molecule. From these moments of inertia, highly accurate values for bond lengths and bond angles can be derived for different isotopic species of the molecule.[4][7] The structure obtained is the rs (substitution) structure, which is considered a close approximation of the equilibrium structure.[4]

-

Methodology: A gaseous sample of this compound is introduced into a waveguide. Microwave radiation is passed through the sample, and the absorption spectrum is recorded. The observed transition frequencies are then fitted to a rotational Hamiltonian model to extract the rotational constants (A, B, C), from which the geometric parameters are calculated.[8]

Gas-Phase Electron Diffraction (GED): In this method, a beam of high-energy electrons is directed through a gaseous sample of this compound.[9] The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern of concentric rings is recorded. The analysis of the scattering intensity as a function of the scattering angle provides information about the internuclear distances in the molecule.[9][10]

-

Methodology: A beam of electrons is fired at a jet of gaseous this compound in a vacuum chamber. The scattered electrons form a diffraction pattern on a detector. The radial distribution of this pattern is analyzed to determine the probabilities of different internuclear distances, from which bond lengths and angles are inferred.[9]

Stark Effect in Microwave Spectroscopy: The application of an external static electric field (Stark field) to a gaseous sample during microwave spectroscopy causes the splitting of rotational energy levels. The magnitude of this splitting is dependent on the molecule's permanent dipole moment.[4]

-

Methodology: While measuring the microwave spectrum, a known electric field is applied across the sample. The resulting splitting of the spectral lines is measured. The dipole moment is then calculated from the relationship between the applied field strength and the magnitude of the line splitting.[4]

Dielectric Constant Measurement (Debye's Method): This classic method involves measuring the dielectric constant of a dilute solution of the polar substance (this compound) in a non-polar solvent at various temperatures.[11] The Debye equation relates the dielectric constant and refractive index of the solution to the molar polarization, which has contributions from both induced and permanent dipole moments.

-

Methodology: The capacitance of a capacitor is measured first with a vacuum (or air) and then when filled with a dilute solution of this compound in a non-polar solvent (e.g., hexane). This allows for the calculation of the solution's dielectric constant. By measuring the dielectric constant and density of several dilute solutions, the molar polarization can be determined and plotted against the inverse of temperature. The permanent dipole moment is then derived from the slope of this plot.[11][12]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts of this compound's molecular structure and polarity.

References

- 1. topblogtenz.com [topblogtenz.com]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. academic.oup.com [academic.oup.com]

- 5. echemi.com [echemi.com]

- 6. Dipole Moment [macro.lsu.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Microwave Spectrum of the Ethylmethyl Ether Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. DipoleMoment [andrew.cmu.edu]

- 12. chem.uzh.ch [chem.uzh.ch]

A Comprehensive Technical Guide to the History of Diethyl Ether as a Laboratory Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ether, with the chemical formula (C₂H₅)₂O, is a colorless, highly volatile, and flammable liquid with a characteristic sweetish odor.[1][2] For centuries, it has held a significant place in the annals of chemistry, not only for its historical role as a general anesthetic but also for its widespread and enduring use as a versatile laboratory solvent.[3][4] Its ability to dissolve a wide array of nonpolar and slightly polar organic compounds has made it an indispensable tool in extraction, synthesis, and various other laboratory procedures.[5][6] This guide provides an in-depth technical exploration of the history of this compound, its fundamental properties as a solvent, and the key experimental protocols that established its importance in the laboratory.

Historical Milestones

The history of this compound is a journey that spans several centuries, marked by serendipitous discoveries and systematic scientific inquiry.

-

Early Synthesis and Discovery: The synthesis of this compound may have been performed as early as the 8th century by Jābir ibn Hayyān or in 1275 by Ramon Llull.[1] However, the first well-documented synthesis is credited to the German botanist and physician Valerius Cordus in 1540.[1][4][7] He produced it by distilling a mixture of ethanol (B145695) and sulfuric acid, which was then known as "oil of vitriol."[1][7][8] Cordus named the resulting substance "sweet oil of vitriol" (oleum dulce vitrioli) and noted some of its medicinal properties.[1][7]

-

Analgesic Properties and Naming: Around the same time, the Swiss physician Paracelsus discovered the analgesic properties of ether in animals.[1][7] Despite these early observations, its anesthetic potential in humans would not be realized for another three centuries. The name "ether" was given to the substance in 1729 by August Sigmund Frobenius.[1][7]

-

Establishment as a Solvent: By the 19th century, this compound's utility as a solvent was well-established in laboratories.[6] It became a popular choice for its ability to dissolve a variety of substances, including fats, oils, waxes, and resins.[5][6][9] Its high volatility also made it useful for chemical extractions and reactions where easy removal of the solvent was necessary.[6]

-

Anesthetic Revolution: Although this guide focuses on its use as a solvent, the history of this compound is incomplete without mentioning its role in anesthesia. Dr. Crawford Williamson Long was the first to use it as a general anesthetic for surgery in 1842, though he did not publish his findings until later.[7][8] The first public demonstration of ether anesthesia was conducted by William T.G. Morton on October 16, 1846, at the Ether Dome in Boston, Massachusetts.[1][7][8][10] This event revolutionized surgical practices.[8]

Properties of this compound as a Solvent

The effectiveness of this compound as a laboratory solvent stems from its unique combination of physical and chemical properties. It is a relatively non-polar, aprotic solvent that can dissolve a wide range of organic compounds.[1][11] Its ability to act as a Lewis base allows it to solvate organometallic reagents, making it a common solvent for reactions like the Grignard reaction.[1][7]

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound, which underpins its utility as a solvent.

| Property | Value | References |

| Molecular Formula | (C₂H₅)₂O | [9] |

| Molar Mass | 74.12 g/mol | [2][9] |

| Appearance | Colorless liquid | [2][9] |

| Odor | Sweet, pungent | [2][9] |

| Boiling Point | 34.6 °C | [9][12] |

| Melting Point | -116.3 °C | [9][12] |

| Density | 0.713 g/cm³ at 20 °C | [9][12] |

| Vapor Pressure | 439.8 mm Hg at 20 °C | [9][12] |

| Dielectric Constant | 4.33 at 20 °C | [11][12] |

| Dipole Moment | 1.15 D | [11][12] |

| Refractive Index | 1.3524 at 20 °C | [12] |

| Viscosity | 0.24 cP at 20 °C | [12] |

| Surface Tension | 17.06 dyn/cm at 20 °C | [12] |

| Solubility in Water | 6.89% at 20 °C | [11][12] |

| Solubility of Water in Ether | 1.26% at 20 °C | [12] |

| Flash Point | -45 °C (-49 °F) | [2][12] |

| Explosive Limits in Air | 1.9% - 36.0% | [12] |

Experimental Protocols

Historical Synthesis: Acid-Catalyzed Dehydration of Ethanol

The most common historical and laboratory-scale synthesis of this compound is the acid-catalyzed dehydration of ethanol.[1][9] This method, known since the 13th century, involves heating ethanol with a strong acid, typically sulfuric acid.[1][13]

Methodology:

-

Reaction Setup: A distillation apparatus is assembled with a dropping funnel and a heating mantle. A mixture of ethanol and concentrated sulfuric acid is placed in the reaction flask.[14]

-

Heating: The mixture is heated to approximately 140°C. It is crucial to maintain this temperature, as the formation of ethylene (B1197577) gas is favored at temperatures above 150°C.[14]

-

Addition of Ethanol: More ethanol is slowly added from the dropping funnel at a rate that matches the rate of distillation of the ether.[14] This continuous process allows a small amount of sulfuric acid to convert a large amount of ethanol into this compound.[13]

-

Distillation: The this compound and water produced in the reaction are distilled over and collected in a receiving flask, which should be cooled in an ice bath to minimize evaporative losses of the volatile ether.[14]

-

Purification: The collected distillate, which contains ethanol and water as impurities, is then purified. This is typically done by washing with water to remove ethanol, followed by drying with a suitable drying agent like anhydrous calcium chloride.[14][15] A final fractional distillation yields pure this compound.[14][16]

Key Application: Liquid-Liquid Extraction

This compound's low boiling point, immiscibility with water, and ability to dissolve a wide range of organic compounds make it an excellent solvent for liquid-liquid extraction.[7][11] This technique is used to separate a compound of interest from a mixture, typically an aqueous solution.

Methodology:

-

Solvent Choice: this compound is chosen as the organic solvent. It is less dense than water, so it will form the top layer.[2][7]

-

Extraction: The aqueous solution containing the compound to be extracted is placed in a separatory funnel. This compound is added, and the funnel is stoppered and shaken vigorously to allow for the transfer of the solute from the aqueous phase to the organic phase. The funnel is vented periodically to release pressure from the volatile ether.

-

Separation: The funnel is allowed to stand until the two immiscible layers, the aqueous layer and the this compound layer, have fully separated.

-

Collection: The lower aqueous layer is drained off, and the upper this compound layer containing the desired compound is collected.

-

Solvent Removal: The this compound is then easily removed by evaporation, often using a rotary evaporator, due to its low boiling point of 34.6°C.[11] This leaves behind the purified compound.

Mandatory Visualizations

Diagram: Synthesis of this compound

Caption: Acid-catalyzed dehydration of ethanol to produce this compound.

Diagram: Liquid-Liquid Extraction Workflow

Caption: Workflow for liquid-liquid extraction using this compound.

Safety and Handling

It is critical to note that this compound is highly flammable and its vapors can form explosive mixtures with air.[9][12] It can also form explosive peroxides upon exposure to air and light over time.[11][12][17] Therefore, it must be handled in a well-ventilated fume hood, away from ignition sources, and stored in tightly sealed containers, often in the dark.[11][12] Regular testing for the presence of peroxides is a crucial safety measure before distilling or concentrating ether.[12]

Conclusion

From its early synthesis as "sweet oil of vitriol" to its establishment as a cornerstone solvent in organic chemistry, this compound has a rich history. Its unique physical and chemical properties have made it an invaluable tool for researchers and scientists for centuries. While modern chemistry has introduced a plethora of other solvents, this compound remains a relevant and frequently used solvent in many laboratories today, a testament to its enduring utility. Its history is a clear illustration of the evolution of chemical science, from the alchemical pursuits of the past to the sophisticated applications of the present.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. This compound | Podcast | Chemistry World [chemistryworld.com]

- 6. medium.com [medium.com]

- 7. Diethyl_ether [bionity.com]

- 8. Ether in the developing world: rethinking an abandoned agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. This compound - Molecule of the Month - September 2023 (JSMol version) [chm.bris.ac.uk]

- 11. youtube.com [youtube.com]

- 12. Ethyl Ether Solvent Properties [macro.lsu.edu]

- 13. chemical history of ether [ursula.chem.yale.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Sciencemadness Discussion Board - this compound - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. youtube.com [youtube.com]

- 17. This compound - History [diethylether.weebly.com]

The Cornerstone of Creation: Dietal Ether's Pivotal Role in Early Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the nascent stages of organic chemistry, the choice of solvent was not merely a matter of convenience but a critical determinant of reaction success. Among the limited options available to early pioneers, diethyl ether emerged as a uniquely enabling medium, playing a central role in the development of some of the most foundational synthetic methodologies. Its distinct combination of properties—relative inertness, low boiling point, and the ability to stabilize reactive intermediates—unlocked new avenues for carbon-carbon bond formation and the construction of complex molecular architectures. This whitepaper delves into the core technical aspects of this compound's role in seminal early organic syntheses, providing detailed experimental protocols from the era and quantitative data to illustrate its profound impact on the field.

The Physicochemical Foundation of a Premier Solvent

This compound's suitability as a premier solvent in early organic synthesis stems from a confluence of key physical and chemical properties. Its low boiling point of 34.6 °C made it easy to remove from reaction mixtures, a crucial feature before the advent of modern purification techniques like rotary evaporation.[1][2] Furthermore, its immiscibility with water and lower density allowed for effective liquid-liquid extractions to isolate organic products from aqueous workups.[3]

Chemically, this compound is a relatively inert, aprotic solvent.[4] The absence of acidic protons prevents it from reacting with highly basic organometallic reagents, a critical feature for the success of reactions like the Grignard and Wurtz syntheses. The lone pairs of electrons on the ether oxygen atom, however, play a crucial role in solvating and stabilizing electron-deficient species, most notably the magnesium center in Grignard reagents.[5] This coordination is essential for the formation and reactivity of these powerful nucleophiles.

For researchers and professionals in drug development, understanding these fundamental properties is key to appreciating the historical context of synthetic chemistry and the rationale behind solvent choices in both historical and contemporary settings.

| Property | Value | Significance in Early Synthesis |

| Molecular Formula | (C₂H₅)₂O | Simple, stable structure |

| Molar Mass | 74.12 g/mol | --- |

| Boiling Point | 34.6 °C | Easy removal from reaction mixtures, facilitating product isolation. |

| Melting Point | -116.3 °C | Wide liquid range suitable for various reaction temperatures. |

| Density | 0.713 g/cm³ at 20 °C | Less dense than water, enabling efficient separation in extractions. |

| Solubility in Water | 6.05 g/100 mL at 25 °C | Limited solubility allows for effective partitioning in aqueous workups. |

| Vapor Pressure | 440 mmHg at 20 °C | High volatility, requiring careful handling but aiding in removal. |

| Dielectric Constant | 4.3 | Low polarity, suitable for dissolving nonpolar and moderately polar reactants. |

The Grignard Reaction: A Revolution in Carbon-Carbon Bond Formation

Victor Grignard's discovery in 1900 of organomagnesium halides, now known as Grignard reagents, was a watershed moment in organic synthesis.[6][7] this compound was not merely a solvent for this reaction; it was an indispensable component that enabled the very formation and reactivity of these powerful reagents.

The ether's oxygen atoms coordinate to the magnesium atom, stabilizing the highly reactive organometallic species and preventing its decomposition.[8][9] This solvation shell is crucial for the nucleophilic attack of the Grignard reagent on carbonyl compounds, the cornerstone of its synthetic utility.

Early Experimental Protocol for Grignard Reagent Formation and Reaction

Based on Grignard's early work, a typical experimental procedure would have involved the following steps:

-

Apparatus Setup: A flask equipped with a reflux condenser was used. All glassware was meticulously dried to prevent the decomposition of the Grignard reagent by water.

-

Reagent Preparation: Magnesium turnings were placed in the flask, and the apparatus was flushed with a dry, inert gas if available, though early experiments often relied on the vapor pressure of the ether to displace air.

-

Initiation: A small portion of an alkyl or aryl halide (e.g., bromobenzene) dissolved in anhydrous this compound was added to the magnesium. The reaction was often initiated by gentle warming or the addition of a crystal of iodine.

-

Addition: The remaining halide solution in this compound was added dropwise to maintain a gentle reflux, indicating the exothermic formation of the Grignard reagent.

-

Reaction with Electrophile: A solution of the carbonyl compound (e.g., benzophenone) in this compound was then slowly added to the freshly prepared Grignard reagent.

-

Workup: The reaction mixture was quenched by the slow addition of water or dilute acid to protonate the resulting alkoxide and dissolve the magnesium salts. The product was then extracted into the ether layer.

The Wurtz Reaction: Forging Symmetrical Alkanes

Developed by Charles Adolphe Wurtz in 1855, the Wurtz reaction provided a method for the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, yielding a symmetrical alkane.[10][11] this compound's role in this reaction was primarily to provide an anhydrous and inert medium that could dissolve the alkyl halides and allow them to come into contact with the highly reactive sodium metal.

The use of "dry ether" was paramount, as any trace of water would react violently with the sodium metal, quenching the reaction and posing a significant safety hazard.

Early Experimental Protocol for the Wurtz Reaction

An early protocol for the Wurtz reaction would have been as follows:

-

Preparation: Small pieces of sodium metal were placed in a flask containing anhydrous this compound.

-

Addition of Alkyl Halide: The alkyl halide (e.g., ethyl bromide) was slowly added to the stirred suspension of sodium in this compound.

-

Reaction: The reaction was often initiated by gentle warming and would proceed with the formation of a sodium halide precipitate.

-

Workup and Isolation: After the reaction was complete, the excess sodium was carefully quenched, and the resulting alkane was isolated from the ether solution by distillation.

The Williamson Ether Synthesis: A Versatile Route to Ethers

Alexander Williamson's development of the ether synthesis in 1850 provided a general and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[12][13][14] The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. While the reaction can be carried out in the corresponding alcohol as a solvent, this compound offered a non-reactive alternative, particularly when the desired ether had a low boiling point, making its separation from a higher-boiling alcohol solvent difficult.

Early Experimental Protocol for the Williamson Ether Synthesis

A representative early procedure for the Williamson ether synthesis is as follows:

-

Alkoxide Formation: An alcohol was reacted with a strong base, such as sodium or potassium metal, in a flask, often with this compound as a co-solvent, to form the corresponding alkoxide.

-

Addition of Alkyl Halide: The alkyl halide was then added to the solution or suspension of the alkoxide.

-

Reaction: The mixture was typically heated to reflux to drive the SN2 reaction to completion.

-